molecular formula C10H14N2O2 B7546522 N-[(2S)-2-hydroxypropyl]-N'-phenylurea

N-[(2S)-2-hydroxypropyl]-N'-phenylurea

Cat. No. B7546522
M. Wt: 194.23 g/mol
InChI Key: XEAXHIGGZMUNSO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S)-2-hydroxypropyl]-N'-phenylurea, also known as HPU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPU is a white crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The exact mechanism of action of N-[(2S)-2-hydroxypropyl]-N'-phenylurea is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[(2S)-2-hydroxypropyl]-N'-phenylurea may also act through the modulation of the immune system, reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[(2S)-2-hydroxypropyl]-N'-phenylurea has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve crop yield and quality in agricultural studies. N-[(2S)-2-hydroxypropyl]-N'-phenylurea has low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2S)-2-hydroxypropyl]-N'-phenylurea in lab experiments is its low toxicity and high solubility in water and organic solvents. However, N-[(2S)-2-hydroxypropyl]-N'-phenylurea is relatively expensive and may not be readily available in some research settings.

Future Directions

Future research on N-[(2S)-2-hydroxypropyl]-N'-phenylurea could focus on its potential applications in the treatment of pain and inflammation, as well as its use as a plant growth regulator. Further studies could also investigate the mechanism of action of N-[(2S)-2-hydroxypropyl]-N'-phenylurea and its potential interactions with other drugs or compounds. Additionally, the synthesis of N-[(2S)-2-hydroxypropyl]-N'-phenylurea could be optimized to reduce its cost and increase its availability for research purposes.

Synthesis Methods

N-[(2S)-2-hydroxypropyl]-N'-phenylurea can be synthesized through a reaction between phenyl isocyanate and 2-hydroxypropylamine. The reaction is carried out in anhydrous conditions, and the product is purified through recrystallization.

Scientific Research Applications

N-[(2S)-2-hydroxypropyl]-N'-phenylurea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[(2S)-2-hydroxypropyl]-N'-phenylurea has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In agriculture, N-[(2S)-2-hydroxypropyl]-N'-phenylurea has been used as a plant growth regulator, improving crop yield and quality. In material science, N-[(2S)-2-hydroxypropyl]-N'-phenylurea has been used as a crosslinking agent for the synthesis of polyurethane foams and coatings.

properties

IUPAC Name

1-[(2S)-2-hydroxypropyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)7-11-10(14)12-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H2,11,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAXHIGGZMUNSO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S)-2-hydroxypropyl]-N'-phenylurea

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